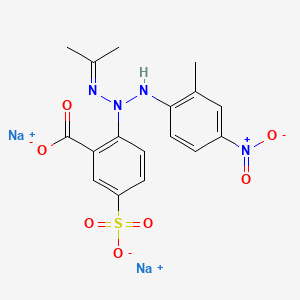
Disodium 2-(1-(1-methylethyl)-3-(2-methyl-4-nitrophenyl)triazen-2-yl)-5-sulphonatobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 280-308-1 is a chemical substance that has been recognized and listed within the European Community market. This compound is part of the extensive inventory that includes substances deemed to be on the market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of this compound involves specific synthetic routes and reaction conditions that are tailored to achieve the desired chemical structure. The exact synthetic methods and conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are designed to optimize the efficiency and cost-effectiveness of production while ensuring the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and reactivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include a range of derivatives and intermediates that are valuable for further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
The compound “EINECS 280-308-1” has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals and therapeutic agents. In industry, it is utilized in the production of materials and chemicals that are essential for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used. The detailed molecular mechanisms and pathways involved are subjects of ongoing research and investigation .
Comparación Con Compuestos Similares
- Amyl nitrite (mixed isomers)
- Bismuth tetroxide
- Mercurous oxide
- 4-Hydroxystyrene
- Perfluorobutyl ethyl trimethoxysilane
These similar compounds share some chemical properties with “EINECS 280-308-1” but differ in their specific applications and reactivity profiles.
Propiedades
Número CAS |
83249-39-2 |
|---|---|
Fórmula molecular |
C17H16N4Na2O7S |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
disodium;2-[(2-methyl-4-nitroanilino)-(propan-2-ylideneamino)amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C17H18N4O7S.2Na/c1-10(2)18-20(19-15-6-4-12(21(24)25)8-11(15)3)16-7-5-13(29(26,27)28)9-14(16)17(22)23;;/h4-9,19H,1-3H3,(H,22,23)(H,26,27,28);;/q;2*+1/p-2 |
Clave InChI |
LBKGPKSVHYHDFV-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=C(C)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















